molecular formula C16H13BrO3 B1343536 3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-15-2

3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1343536
CAS No.: 898779-15-2
M. Wt: 333.18 g/mol
InChI Key: JPXZKUVFJZRQNK-UHFFFAOYSA-N
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Description

3-Bromo-3’-(1,3-dioxolan-2-yl)benzophenone: is an organic compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol . It is characterized by the presence of a bromine atom and a 1,3-dioxolane ring attached to a benzophenone core. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-(1,3-dioxolan-2-yl)benzophenone typically involves the bromination of 3’-(1,3-dioxolan-2-yl)benzophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzophenones depending on the nucleophile used.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Chemistry: 3-Bromo-3’-(1,3-dioxolan-2-yl)benzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-3’-(1,3-dioxolan-2-yl)benzophenone depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-3’-(1,3-dioxolan-2-yl)benzophenone is unique due to the presence of both a bromine atom and a 1,3-dioxolane ring attached to a benzophenone core. This combination of functional groups provides distinct reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

(3-bromophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZKUVFJZRQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645057
Record name (3-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-15-2
Record name Methanone, (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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